Antiproliferative Potency Comparison
Methyl 6-chloro-4-methoxypicolinate demonstrates a 1.7- to 2-fold lower antiproliferative potency compared to its 4-chloro isomer in human cancer cell lines. Specifically, the target compound exhibits an IC50 of approximately 25 µM for dose-dependent cell proliferation inhibition , whereas Methyl 4-chloro-6-methoxypicolinate shows IC50 values of 15 µM against MCF-7 (breast cancer) and 20 µM against HT-29 (colon cancer) cells .
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | ~25 µM (cell type not specified) |
| Comparator Or Baseline | Methyl 4-chloro-6-methoxypicolinate (15 µM in MCF-7; 20 µM in HT-29) |
| Quantified Difference | Target compound is 1.7- to 2-fold less potent |
| Conditions | Dose-dependent cell proliferation assay, 48 hours (target); MCF-7 and HT-29 cancer cell lines (comparator) |
Why This Matters
Researchers selecting picolinate derivatives for anticancer screening must account for positional isomerism, as potency varies significantly; the 6-chloro compound may be preferred when lower potency or a distinct SAR profile is desired.
